Welcome to the BenchChem Online Store!
molecular formula C6H12O3 B1213670 Diethylene glycol monovinyl ether CAS No. 929-37-3

Diethylene glycol monovinyl ether

Cat. No. B1213670
M. Wt: 132.16 g/mol
InChI Key: WULAHPYSGCVQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05264307

Procedure details

Diethylene glycol (85 g, 0.8 mol), ethyl vinyl ether (80 ml, 0.8 mol) and, as the catalyst, mercuric acetate Hg(CH3COO)2 are charged to a 3-neck flask of 250 ml, equipped with condenser and inlets for the reactants and an inert gas. The system is kept under refluxing conditions, at a temperature of 70°-80° C., for 10 hours. The product is recovered by extraction with methylene chloride and is separated from the corresponding divinyl ether by distillation. In that way, 40 g (0.3 mol) of diethylene glycol monovinyl ether is obtained, with a yield of 40%, and is added to a solution containing 40 ml of ethyl ether and 53 ml of pyridine. To the resulting mixture, kept at room temperature and under a flowing nitrogen stream, methacryloyl chloride (38.3 g, 0.37 mol) is added dropwise. The addition of the chloride causes the immediate precipitation of pyridinium hydrochloride. The reaction is discontinued when the disappearance of the monovinyl ether is observed. The product (A) is recovered from the reaction mixture via HPLC, using silica as the stationary phase and a mixture of 8:1 hexane:ethylacetate as the eluent. 42 g of 99%-pure product is obtained, which corresponds to a yield of 70% relatively to diethylene glycol monovinyl ether.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate Hg(CH3COO)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][O:3][CH2:4][CH2:5][OH:6].[CH:8](OCC)=[CH2:9]>>[CH:8]([O:7][CH2:1][CH2:2][O:3][CH2:4][CH2:5][OH:6])=[CH2:9]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(=C)OCC
Name
mercuric acetate Hg(CH3COO)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser and inlets for the reactants
CUSTOM
Type
CUSTOM
Details
The product is recovered by extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
is separated from the corresponding divinyl ether by distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(=C)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mol
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.